molecular formula C11H10N6O B12166008 1-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)-1H-indole-4-carboxamide

1-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)-1H-indole-4-carboxamide

Cat. No.: B12166008
M. Wt: 242.24 g/mol
InChI Key: XCTMUNUWIWQUTH-UHFFFAOYSA-N
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Description

1-Methyl-N-(1H-1,2,3,4-tetrazol-5-yl)-1H-indole-4-carboxamide is a heterocyclic compound featuring an indole core substituted with a methyl group at the 1-position and a carboxamide linkage to a tetrazole ring at the 4-position. The indole-tetrazole architecture positions this compound as a candidate for bioactivity studies, particularly in enzyme inhibition or receptor modulation.

Properties

Molecular Formula

C11H10N6O

Molecular Weight

242.24 g/mol

IUPAC Name

1-methyl-N-(2H-tetrazol-5-yl)indole-4-carboxamide

InChI

InChI=1S/C11H10N6O/c1-17-6-5-7-8(3-2-4-9(7)17)10(18)12-11-13-15-16-14-11/h2-6H,1H3,(H2,12,13,14,15,16,18)

InChI Key

XCTMUNUWIWQUTH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NC3=NNN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)-1H-indole-4-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Tetrazole Group: The tetrazole group can be introduced through cycloaddition reactions involving azides and nitriles.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative of the indole with an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 1-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)-1H-indole-4-carboxamide is its potential as an anticancer agent . Studies have demonstrated that derivatives of tetrazole exhibit significant antiproliferative effects against various cancer cell lines:

  • Mechanism of Action : The compound acts as a tubulin polymerization inhibitor, disrupting microtubule dynamics and leading to mitotic arrest in cancer cells. For instance, it has shown an IC50 value of 45 nM against HeLa cells .
  • Structure-Activity Relationship (SAR) : The presence of the tetrazole moiety enhances solubility and binding affinity at the colchicine site on tubulin, which is crucial for its anticancer activity. Modifications at the indole position can further optimize these properties .

Other Therapeutic Uses

Beyond oncology, compounds similar to 1-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)-1H-indole-4-carboxamide have been explored for:

  • Antimicrobial Activity : Some studies suggest that tetrazole derivatives possess antimicrobial properties against various pathogens due to their ability to disrupt bacterial cell wall synthesis .
  • Anticonvulsant Effects : Research indicates potential anticonvulsant activity in certain tetrazole derivatives, making them candidates for further investigation in epilepsy treatment .

Case Study 1: Antiproliferative Activity

In a study published in Nature Reviews, researchers synthesized a series of tetrazole derivatives and evaluated their antiproliferative effects on human cancer cell lines. The lead compound demonstrated significant activity with an IC50 value indicating potent inhibition of cell growth .

Case Study 2: Antimicrobial Properties

A separate investigation into the antimicrobial efficacy of tetrazole-containing compounds revealed that certain derivatives exhibited strong activity against Gram-positive bacteria. This study highlights the versatility of tetrazoles beyond anticancer applications .

Mechanism of Action

The mechanism of action of 1-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)-1H-indole-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Compound Name/Identifier Core Structure Key Substituents/Functional Groups Molecular Weight Evidence ID
1-Methyl-N-(1H-1,2,3,4-tetrazol-5-yl)-1H-indole-4-carboxamide (Target) Indole + tetrazole 1-methylindole, carboxamide linkage Not explicitly stated N/A
Benzyl-N-[(1S)-3-methyl-1-{[(1R)-1-(1H-tetrazol-5-yl)ethyl]carbamoyl}butyl]carbamate (13h-LD) Peptide backbone + tetrazole Leucine residue, benzyl carbamate ~454.5 (calc.)
1-Methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-tetrazol-5-amine Tetrazole + triazole Methyl-triazole, methyl-tetrazole 194.20
1-(3,4-Dimethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Triazole + aryl groups 3,4-dimethylphenyl, 4-methylphenyl 323.39
4-Methyl-N-(1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indazol-3-yl)-1,2-oxazole-5-carboxamide Indazole + oxazole Trifluoromethylbenzyl, oxazole-carboxamide 408.36
2-Methyl-N1-[(1H-tetrazol-5-yl)methyl]benzene-1,3-diamine Benzene + tetrazole Methylbenzene-diamine, tetrazole-methyl 204.23

Key Observations:

  • The target compound’s indole core distinguishes it from triazole- or oxazole-containing analogs (e.g., ), which may alter π-π stacking interactions in biological systems.
  • Carboxamide linkages are common across analogs (e.g., ), but the indole-tetrazole combination in the target may enhance metabolic stability compared to peptide-based derivatives like 13h-LD .
  • Substituents such as trifluoromethyl groups () or methylated aromatic rings () in analogs influence lipophilicity and bioavailability.

Physicochemical Properties

  • Tetrazole vs. Triazole : Tetrazoles (pKa ~4.9) are more acidic than triazoles (pKa ~10), affecting solubility and ionization in physiological conditions .
  • Hydrogen Bonding : The carboxamide and tetrazole groups in the target compound provide multiple hydrogen-bonding sites, similar to compounds in and , which are critical for enzyme inhibition.

Biological Activity

1-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)-1H-indole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The compound belongs to a class of tetrazole derivatives that can be synthesized through various methods. A common approach involves the reaction of amines with triethyl orthoformate and sodium azide under mild conditions, yielding good to excellent results in tetrazole formation .

Antimicrobial Properties

Research has indicated that tetrazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing the tetrazole moiety demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for various derivatives have been reported to range from 12.5 to 25 μg/mL against strains such as Staphylococcus aureus and Escherichia coli. .

Antiparasitic Activity

In vitro studies have demonstrated that certain tetrazole derivatives possess antiparasitic properties. For example, compounds similar to 1-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)-1H-indole-4-carboxamide were evaluated against Trypanosoma cruzi, showing dose-dependent growth inhibition with effective concentrations leading to over 50% reduction in parasite viability at 25 μg/mL .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance, tetrazoles are known to inhibit various enzymes and receptors involved in cellular signaling pathways. The interaction with the PD-1/PD-L1 pathway has been highlighted in some studies, where compounds were shown to enhance immune cell activity significantly .

Study 1: Antimicrobial Evaluation

A comprehensive study evaluated a series of tetrazole derivatives for their antimicrobial efficacy. The results indicated that the presence of hydrophobic groups in the structure enhanced antibacterial activity against Bacillus subtilis and Pseudomonas fluorescens, with specific derivatives achieving MIC values comparable to standard antibiotics .

Study 2: Antiparasitic Activity Against Trypanosoma cruzi

In another investigation, derivatives similar to 1-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)-1H-indole-4-carboxamide were tested for their effects on Trypanosoma cruzi. The results showed that certain compounds could reduce the viability of epimastigote forms by up to 64% at a concentration of 50 μg/mL. This suggests a promising avenue for further research into antiparasitic therapies .

Data Tables

Activity Type Organism MIC (μg/mL) Reference
AntibacterialStaphylococcus aureus12.5 - 25
AntibacterialEscherichia coli12.5 - 25
AntiparasiticTrypanosoma cruzi25
Immune ModulationMouse splenocytesUp to 92% rescue at 100 nM

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-methyl-N-(1H-1,2,3,4-tetrazol-5-yl)-1H-indole-4-carboxamide?

  • Methodological Answer : A typical approach involves condensation reactions between indole derivatives and tetrazole-containing precursors. For example, analogous compounds are synthesized via refluxing 3-formyl-1H-indole-2-carboxylic acid with sodium acetate in acetic acid, followed by purification via recrystallization (e.g., from DMF/acetic acid mixtures) . Key steps include controlling reaction time (3–5 hours) and stoichiometric ratios (1.0–1.1 equiv of reactants) to optimize yield and purity.

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection often employs Bruker diffractometers with graphite-monochromated radiation (e.g., Mo-Kα). Refinement uses SHELX programs (SHELXL for structure solution and SHELXTL for refinement), which handle hydrogen bonding networks and thermal displacement parameters . For example, a related tetrazole derivative exhibited a P21/c space group with unit cell parameters a = 3.6477 Å, b = 16.9661 Å, and R-factor = 0.039 .

Q. What analytical techniques validate the purity and identity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and Fourier-transform infrared spectroscopy (FTIR) are critical for purity assessment. Nuclear magnetic resonance (NMR, ¹H/¹³C) confirms structural integrity, particularly for distinguishing tetrazole tautomers. Karl Fischer (KF) titration ensures low water content in hygroscopic samples .

Advanced Research Questions

Q. How do researchers resolve contradictions in hydrogen bonding network data from crystallographic studies?

  • Methodological Answer : Discrepancies in hydrogen bond assignments (e.g., N–H⋯O vs. N–H⋯N interactions) are addressed by cross-validating SC-XRD data with computational models (DFT calculations) and spectroscopic data (solid-state NMR). For instance, in bis[(diaminomethylidene)azanium] tetrazolates, hydrogen bonds forming 3D networks were confirmed via combined refinement in SHELXL and topology analysis .

Q. What challenges arise in synthesizing enantiomerically pure forms of this compound, and how are they mitigated?

  • Methodological Answer : Racemization during synthesis is a key issue. Chiral HPLC or diastereomeric salt formation (using resolving agents like tartaric acid) can separate enantiomers. For example, syn/anti isomer ratios in related carboxamides were controlled by adjusting reaction solvents (e.g., methanol vs. DMF) and temperature .

Q. How is this compound’s pharmacological activity evaluated in silico and in vitro?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like kinases or GPCRs. In vitro assays (e.g., enzyme inhibition or cell viability) validate activity. A triazole-carboxamide analog showed anti-cancer activity via EGFR inhibition, with IC50 values determined using MTT assays .

Q. What strategies optimize reaction yields when scaling up synthesis?

  • Methodological Answer : Process parameters (e.g., catalyst loading, solvent volume) are optimized via Design of Experiments (DoE). For example, scaling a similar indole synthesis from 0.1 mol to 1.0 mol required reducing acetic acid volume by 20% to maintain reflux efficiency, achieving 90% yield .

Q. How do researchers handle discrepancies between computational and experimental solubility data?

  • Methodological Answer : Predicted solubility (via COSMO-RS or Hansen parameters) is cross-checked with experimental measurements (e.g., shake-flask method). Adjustments in co-solvents (e.g., DMSO/water mixtures) or salt formation (e.g., hydrochloride salts) improve agreement .

Key Considerations for Researchers

  • Data Validation : Cross-reference SC-XRD results with spectroscopic and computational models to resolve structural ambiguities .
  • Isomer Control : Monitor reaction stereochemistry using chiral auxiliaries or asymmetric catalysis .
  • Biological Assays : Prioritize target-specific assays (e.g., kinase profiling) to streamline drug discovery pipelines .

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